![molecular formula C11H8N2O B3118783 9H-Pyrido[3,4-b]indole, 2-oxide CAS No. 24223-07-2](/img/structure/B3118783.png)
9H-Pyrido[3,4-b]indole, 2-oxide
Descripción general
Descripción
9H-Pyrido[3,4-b]indole, 2-oxide is a heterocyclic compound that belongs to the class of β-carbolines. It is structurally characterized by a pyridine ring fused to an indole moiety with an additional oxygen atom at the 2-position. This compound is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Mecanismo De Acción
Target of Action
The primary target of 9H-Pyrido[3,4-b]indole, 2-oxide is indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. By inhibiting IDO, this compound can potentially influence various biological processes, including immune response and neurological function.
Mode of Action
As an inhibitor of IDO, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This interaction disrupts the normal metabolic processes associated with IDO, leading to changes in the concentrations of tryptophan and its metabolites.
Biochemical Pathways
The inhibition of IDO affects the kynurenine pathway, which is the primary route of tryptophan metabolism. This pathway produces several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems. By inhibiting IDO, this compound can potentially alter the levels of these metabolites, influencing various physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of IDO. By disrupting tryptophan metabolism, the compound can potentially influence various physiological processes, including immune response and neurological function . .
Análisis Bioquímico
Biochemical Properties
It is known that its parent compound, norharman, can interact with cytochrome P450 (CYP)-related activities . This suggests that 9H-Pyrido[3,4-b]indole, 2-oxide might also interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Studies on related compounds suggest that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido[3,4-b]indole, 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclocondensation of indole derivatives with pyridine carboxaldehydes in the presence of oxidizing agents. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclocondensation reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
9H-Pyrido[3,4-b]indole, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions include various substituted β-carbolines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
9H-Pyrido[3,4-b]indole, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, neuroprotective, and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Harmane: 1-Methyl-9H-pyrido[3,4-b]indole, known for its neuroactive properties.
Norharmane: 9H-Pyrido[3,4-b]indole, a closely related compound with similar biological activities.
Uniqueness
9H-Pyrido[3,4-b]indole, 2-oxide is unique due to the presence of the oxide group at the 2-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature enhances its potential as a therapeutic agent and a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
2-hydroxypyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-13-6-5-9-8-3-1-2-4-10(8)12-11(9)7-13/h1-7,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDLFNVGQPUJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CN(C=C3N=C2C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)
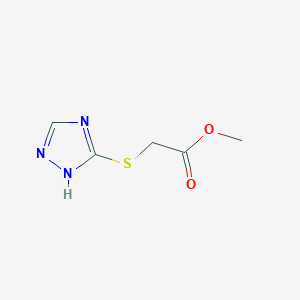
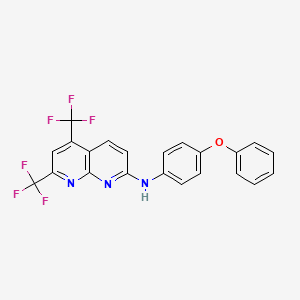
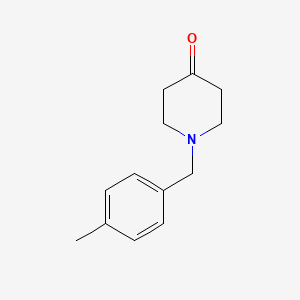

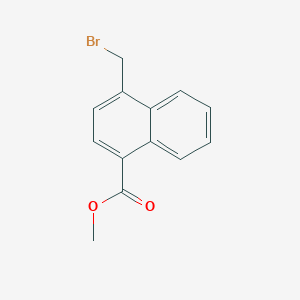
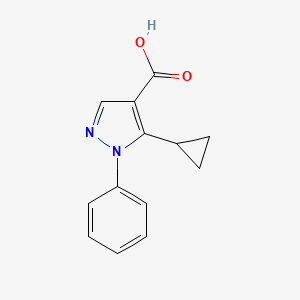
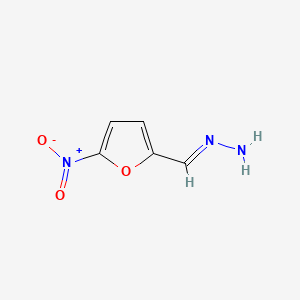
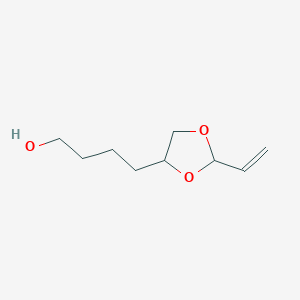
![[(oxiran-2-yl)methyl]dipropylamine](/img/structure/B3118775.png)
![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)
![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)
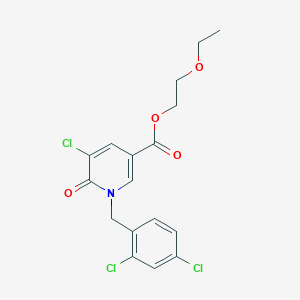
![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)
